3-(4-Methoxyphenyl)isoxazol-5-amine
Overview
Description
3-(4-Methoxyphenyl)isoxazol-5-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Mode of Action
There is evidence suggesting that reactions involving this type of compound may be initiated via oxidoreduction with radical formation in the reaction medium using single electron transfer (set) .
Biochemical Pathways
Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The exact pathways and downstream effects depend on the specific structure and substitution pattern of the isoxazole ring .
Result of Action
Isoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3-(4-Methoxyphenyl)isoxazol-5-amine plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. It has been used to study the inhibitory activity of human carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons . This interaction is crucial as it can influence various physiological processes, including respiration and acid-base balance. The compound’s ability to inhibit carbonic anhydrase suggests its potential use in treating conditions like glaucoma, epilepsy, and certain types of cancer.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with carbonic anhydrase can alter the intracellular pH, affecting cell proliferation and apoptosis . Additionally, the compound’s impact on gene expression can lead to changes in the production of proteins involved in cell cycle regulation and metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound binds to the active site of carbonic anhydrase, inhibiting its activity by preventing the enzyme from catalyzing its reaction . This inhibition can lead to a decrease in the production of bicarbonate and protons, affecting various physiological processes. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of carbonic anhydrase, resulting in prolonged effects on cellular function and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit carbonic anhydrase without causing significant adverse effects . At higher doses, it may lead to toxicity, including symptoms like metabolic acidosis and electrolyte imbalances. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound’s inhibition of carbonic anhydrase affects the metabolic flux of bicarbonate and protons, influencing various physiological processes . Additionally, it may interact with other enzymes involved in metabolic pathways, further affecting metabolite levels and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to proteins that facilitate its distribution to specific cellular compartments, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with carbonic anhydrase, which is found in various cellular compartments, can influence its inhibitory activity and overall effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)isoxazol-5-amine typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition of an alkyne with a nitrile oxide. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by aldehydes, molecular iodine, and hydroxylamine .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs eco-friendly and metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of triethylamine as a base in cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-(4-Methoxyphenyl)isoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)isoxazol-5-amine
- 3-(4-Trifluoromethylphenyl)isoxazol-5-amine
- 3-(4-Methylphenyl)isoxazol-5-amine
Uniqueness
3-(4-Methoxyphenyl)isoxazol-5-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1,2-oxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-8-4-2-7(3-5-8)9-6-10(11)14-12-9/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOQFLXRNUDPHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402361 | |
Record name | 3-(4-methoxyphenyl)isoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86685-98-5 | |
Record name | 3-(4-methoxyphenyl)isoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-methoxyphenyl)-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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